molecular formula C12H11ClO5 B044397 Methyl 5-chloro-8-hydroxy-3-methyl-1-oxoisochroman-7-carboxylate CAS No. 344348-28-3

Methyl 5-chloro-8-hydroxy-3-methyl-1-oxoisochroman-7-carboxylate

Cat. No.: B044397
CAS No.: 344348-28-3
M. Wt: 270.66 g/mol
InChI Key: VHZOHNVDFUPEMO-UHFFFAOYSA-N
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Description

Methyl 5-chloro-8-hydroxy-3-methyl-1-oxoisochroman-7-carboxylate is a sophisticated chemical intermediate of significant interest in synthetic organic and medicinal chemistry. This multifunctional compound features a complex isochroman-1-one scaffold, integrating key reactive handles including a carboxylic ester, a phenolic hydroxyl group, and a chloro substituent. Its primary research value lies in its application as a versatile building block for the synthesis of more complex heterocyclic systems and for use in structure-activity relationship (SAR) studies. The presence of the electron-withdrawing ester and lactone carbonyl, combined with the electron-donating hydroxyl group, creates a unique electronic profile that can be exploited in the development of novel small molecule libraries. Researchers utilize this compound to explore its potential as a precursor for compounds with biological activity, particularly in the design of enzyme inhibitors or molecular probes. The specific substitution pattern on the aromatic ring makes it a valuable template for further functionalization via cross-coupling reactions, nucleophilic aromatic substitution, and other advanced synthetic transformations. It is supplied as a high-purity material to ensure reproducibility in experimental outcomes. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

methyl 5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO5/c1-5-3-6-8(13)4-7(11(15)17-2)10(14)9(6)12(16)18-5/h4-5,14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZOHNVDFUPEMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of γ-Hydroxy Ester Intermediate

A γ-hydroxy ester serves as the lactone precursor. Starting with methyl 3-methyl-5-chloro-8-benzyloxysalicylate, the synthesis involves:

  • Benzyl protection :

    • Reaction of 8-hydroxy-salicylate derivative with benzyl bromide in CH₃CN using K₂CO₃ as a base (yield: 78%).

    • Conditions: Reflux for 14 hours, followed by extraction with EtOAc and washing with brine.

  • Chlorination :

    • Electrophilic chlorination using SOCl₂ in DMF at 0°C to install Cl at C5 (directed by the adjacent benzyloxy group).

Cyclization to Form the Isochroman Core

The γ-hydroxy ester undergoes acid-catalyzed lactonization:

  • Conditions : p-TsOH (0.1 equiv.) in CH₂Cl₂ at 23°C for 20 minutes.

  • Yield : 97% for analogous systems.

  • Deprotection : Hydrogenolysis of the benzyl group using 10% Pd/C under H₂ in THF/MeOH (1:1).

Table 1: Key Reaction Parameters for Route 1

StepReagents/ConditionsYield (%)Source
Benzyl protectionBnBr, K₂CO₃, CH₃CN, reflux78
Lactonizationp-TsOH, CH₂Cl₂, 23°C97
DeprotectionPd/C, H₂, THF/MeOH75

Synthetic Route 2: Diels-Alder Cycloaddition Approach

Diene and Dienophile Preparation

A Diels-Alder strategy constructs the isochroman ring:

  • Dienophile : Methyl 5-chloro-2-methoxycarbonylacrylate.

  • Diene : 1-Methoxy-1,3-cyclohexadiene (10 equiv.).

Cycloaddition and Retro-Diels-Alder Reaction

  • Conditions : Toluene, sealed tube, 175°C for 72 hours.

  • Outcome : Forms cycloadduct 23 , which undergoes retro-Diels-Alder to eliminate ethylene, yielding benzoate 24 (76% yield).

  • Lactonization : Treatment with p-TsOH/water in CH₂Cl₂ converts 24 to the isochroman fragment.

Advantages :

  • High regioselectivity due to electron-withdrawing groups on the dienophile.

  • Scalability demonstrated for multigram batches.

Functional Group Interconversion and Optimization

Methyl Ester Installation

The C7 methyl ester is introduced via:

  • Fischer esterification : Methanol/H₂SO₄ under reflux.

  • Alternative : Reaction of carboxylic acid with methyl iodide in the presence of DBU.

Chlorination Strategies

  • Directed chlorination : Use of N-chlorosuccinimide (NCS) in AcOH at 50°C.

  • Regioselectivity : Enhanced by the ortho-directing effect of the benzyloxy group.

Protecting Group Compatibility

  • Benzyl vs. tert-butoxycarbonyl (Boc) :

    • Benzyl groups withstand acidic lactonization conditions but require catalytic hydrogenation for removal.

    • Boc groups are labile under strong acids, limiting their utility in this synthesis.

One-Pot Multistep Synthesis

Recent advances emphasize streamlining steps:

  • Concurrent protection and cyclization :

    • Use of trimethylsilyl (TMS) groups for transient hydroxy protection during chlorination.

  • Tandem reactions :

    • Combining chlorination and lactonization in a single pot using SOCl₂ and p-TsOH.

Table 2: Comparative Efficiency of Synthetic Routes

RouteKey StepTotal Yield (%)Complexity
1Lactonization of γ-hydroxy65Moderate
2Diels-Alder cycloaddition58High
3One-pot multistep72Low

Challenges and Mitigation Strategies

  • Racemization : Observed in Mitsunobu reactions during earlier routes. Mitigated by using low temperatures and collidine as a base.

  • Byproduct formation :

    • Triphenylphosphine oxide in Mitsunobu reactions addressed via silica gel chromatography.

    • Polymerization of intermediates minimized by anhydrous conditions and controlled temperatures .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic Acid Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Methyl 5-chloro-8-hydroxy-3-methyl-1-oxoisochroman-7-carboxylate has shown potential as an active pharmaceutical ingredient (API) due to its structural similarity to various bioactive compounds. Research indicates that derivatives of this compound exhibit anti-inflammatory and analgesic properties, making them candidates for developing new therapeutic agents.

Case Study: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound significantly reduced inflammation in animal models. The mechanism was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating conditions like arthritis and other inflammatory diseases .

Agricultural Science

In agricultural applications, this compound has been explored for its fungicidal properties. Its efficacy against various plant pathogens has been documented, indicating its potential as a biopesticide.

Case Study: Fungicidal Efficacy

Research conducted by agricultural scientists found that formulations containing this compound effectively controlled fungal infections in crops like tomatoes and cucumbers. The study highlighted a reduction in disease incidence by over 70% compared to untreated controls .

Material Science

The compound's unique chemical structure allows it to be used in the development of new materials, particularly in polymer chemistry. Its incorporation into polymer matrices has been studied for enhancing thermal stability and mechanical properties.

Case Study: Polymer Enhancement

A recent publication detailed the synthesis of a polymer composite incorporating this compound, which exhibited improved tensile strength and thermal resistance compared to conventional polymers. This advancement suggests potential applications in creating durable materials for automotive and aerospace industries .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryReduced cytokine levelsJournal of Medicinal Chemistry
FungicidalOver 70% reduction in disease incidenceAgricultural Research Journal
Mechanical enhancementImproved tensile strengthPolymer Science Review

Mechanism of Action

The mechanism of action of 5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Table 1: Key Structural Features of Related Compounds

Compound Name Molecular Formula Molecular Weight Key Functional Groups
Methyl 5-chloro-8-hydroxy-3-methyl-1-oxoisochroman-7-carboxylate (Target) Likely C₁₂H₁₁ClO₅ ~256.64 (inferred) Methyl ester, hydroxyl, chloro, methyl
Ethyl 5-chloro-8-hydroxy-3-methyl-1-oxoisochroman-7-carboxylate C₁₃H₁₃ClO₅ 284.69 Ethyl ester, hydroxyl, chloro, methyl
5-Chloro-8-hydroxy-3-methyl-1-oxoisochroman-7-carboxylic acid C₁₁H₉ClO₅ 256.64 Carboxylic acid, hydroxyl, chloro, methyl
Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate C₁₀H₁₀ClN₃O₄S₂ 335.79 Benzodithiazine ring, sulfone, methylhydrazino

Notes:

  • The target compound differs from its ethyl ester analog (C₁₃H₁₃ClO₅) by a methyl group in place of ethyl, reducing molecular weight by ~28 Da. This substitution likely lowers lipophilicity (LogP) slightly compared to the ethyl variant .
  • The carboxylic acid derivative (C₁₁H₉ClO₅) exhibits higher polarity due to the -COOH group, enhancing solubility in polar solvents but reducing membrane permeability compared to ester forms .
  • The benzodithiazine analog (C₁₀H₁₀ClN₃O₄S₂) diverges significantly, incorporating a sulfur-containing heterocycle and a methylhydrazino group, which may confer unique reactivity (e.g., in medicinal chemistry) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Boiling Point (°C) Density (g/cm³) LogP Solubility
Ethyl 5-chloro-8-hydroxy-3-methyl-1-oxoisochroman-7-carboxylate 492.6 (760 mmHg) 1.364 2.32 Low in water
5-Chloro-8-hydroxy-3-methyl-1-oxoisochroman-7-carboxylic acid 521.4 (760 mmHg) 1.539 1.85 Moderate in polar solvents
Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate N/A N/A N/A Insoluble in water; soluble in DMSO

Key Observations :

  • The ethyl ester’s lower density (1.364 g/cm³) vs. the carboxylic acid (1.539 g/cm³) reflects differences in molecular packing due to ester vs. acid groups .
  • The carboxylic acid’s higher boiling point (521.4°C) compared to the ethyl ester (492.6°C) suggests stronger intermolecular hydrogen bonding .
  • The benzodithiazine derivative’s sulfone and hydrazino groups likely contribute to its insolubility in water, contrasting with the moderate solubility of the carboxylic acid .

Biological Activity

Methyl 5-chloro-8-hydroxy-3-methyl-1-oxoisochroman-7-carboxylate, also known as (R)-ochratoxin α, is a compound of significant interest due to its biological activities and potential applications in various fields, including pharmacology and toxicology. This article delves into the biological activity of this compound, summarizing key findings from recent research studies.

  • Molecular Formula : C11H9ClO5
  • CAS Number : 19165-63-0
  • Molar Mass : 256.64 g/mol
  • Solubility : Slightly soluble in DMSO and methanol
  • Appearance : Off-white powder
  • pKa : Approximately 2.13

Biological Significance

This compound is primarily recognized as a precursor to ochratoxin A, a mycotoxin produced by certain fungi such as Aspergillus ochraceus. While ochratoxin A is known for its nephrotoxic and carcinogenic properties, its precursor, ochratoxin α, has been studied for its lesser toxicological profile and potential therapeutic applications.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 0.0625 mg/mL, outperforming some standard antibiotics .

Pathogen MIC (mg/mL) Standard Drug MIC (mg/mL)
Staphylococcus aureus0.06250.125
Klebsiella pneumoniaeHigher than standard-
Acinetobacter baumanniiLower than standard-

Cytotoxicity Studies

Cytotoxicity assessments have indicated that while the compound has antimicrobial efficacy, it also presents a degree of cytotoxicity against human cell lines. In vitro studies have shown that the cytotoxic effects are influenced by the lipophilicity and electronic properties of the compound's substituents .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that the biological activity of this compound is closely related to its lipophilicity and the presence of electron-withdrawing groups on its structure. Compounds with higher lipophilicity tend to exhibit increased antiviral activity against pathogens like H5N1 avian influenza viruses .

Case Studies

  • Antiviral Activity : A study evaluated various derivatives of compounds similar to this compound against H5N1 viruses. The results indicated that certain structural modifications could enhance antiviral potency while minimizing cytotoxic effects .
  • Neuroprotective Potential : Emerging research suggests that derivatives of this compound may possess neuroprotective properties, making them candidates for further investigation in the context of neurodegenerative diseases such as Alzheimer's .

Q & A

Q. What are the recommended methods for synthesizing Methyl 5-chloro-8-hydroxy-3-methyl-1-oxoisochroman-7-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of substituted precursors under acidic or basic conditions. For analogous ethyl ester derivatives (e.g., Ethyl 5-chloro-8-hydroxy-3-methyl-1-oxoisochroman-7-carboxylate), reaction optimization includes controlling temperature (e.g., reflux in ethanol) and stoichiometric ratios of chlorinating agents to achieve regioselectivity . Yield improvements are reported using anhydrous conditions to minimize hydrolysis of the ester group. Characterization via HPLC and LC-MS is critical to confirm purity and intermediate stability .

Q. How can the structure of this compound be validated using crystallographic techniques?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve molecular geometry, hydrogen bonding (e.g., the hydroxyl group at position 8), and stereochemistry . ORTEP-3 provides graphical visualization of thermal ellipsoids and intermolecular interactions, which is essential for confirming the lactone ring conformation and substituent orientations . For non-crystalline samples, NMR (¹H/¹³C) and FT-IR can corroborate functional groups, but SC-XRD remains definitive .

Q. What spectroscopic signatures distinguish this compound from its structural analogs?

Key NMR features include:

  • ¹H NMR : A deshielded proton adjacent to the carbonyl group (δ ~6.8–7.2 ppm for the isochroman system) and a singlet for the methyl ester (δ ~3.8–4.0 ppm).
  • ¹³C NMR : The lactone carbonyl (δ ~170–175 ppm) and ester carbonyl (δ ~165–170 ppm).
  • MS : A molecular ion peak at m/z 284.045 (monoisotopic mass) with fragmentation patterns reflecting cleavage of the ester group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points, solubility) across studies?

Discrepancies often arise from polymorphic forms or solvate formation. For example, boiling points may vary due to impurities or incomplete drying. Systematic characterization using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can identify polymorphs. Solubility profiles should be validated in multiple solvents (e.g., DMSO, methanol) under controlled humidity . Computational methods like COSMO-RS can predict solubility but require experimental calibration .

Q. What challenges arise in determining the stereochemistry of the 3-methyl substituent, and how can they be addressed?

The 3-methyl group in the isochroman ring may lead to racemization during synthesis. Chiral HPLC or capillary electrophoresis with cyclodextrin-based stationary phases can separate enantiomers. For crystallographic studies, anomalous scattering (e.g., using Cu-Kα radiation) enhances chiral center resolution. If racemic mixtures persist, derivatization with chiral auxiliaries (e.g., Mosher’s acid) can clarify configuration .

Q. How does the compound’s reactivity toward nucleophiles compare to its ethyl ester analog?

The methyl ester exhibits faster hydrolysis under basic conditions compared to ethyl analogs due to lower steric hindrance. Kinetic studies in aqueous buffers (pH 7–9) reveal pseudo-first-order degradation, with activation energies calculable via Arrhenius plots. For nucleophilic substitutions (e.g., at the chloro position), DFT calculations predict higher electrophilicity at C5 compared to C7, validated by LC-MS monitoring of adduct formation .

Q. What strategies are recommended for handling data from twinned crystals in X-ray studies?

Twinned crystals complicate refinement. SHELXL’s TWIN/BASF commands enable modeling of twin domains, while the Hooft parameter assesses data quality. For severe twinning, high-resolution synchrotron data (λ = 0.7–1.0 Å) improves signal-to-noise ratios. Complementary techniques like electron diffraction (MicroED) may bypass twinning issues in microcrystalline samples .

Methodological Considerations

Q. How can researchers optimize synthetic routes for scalability without commercial intermediates?

Multi-step routes should prioritize atom economy and avoid hazardous reagents. For example, replacing thionyl chloride with PCl₃ for chlorination reduces toxicity. Continuous flow reactors enhance reproducibility for esterification steps. Green metrics (e.g., E-factor) should be calculated to assess waste generation .

Q. What computational tools are suitable for modeling the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) can predict binding to enzymes like cytochrome P450, leveraging the hydroxyl group’s hydrogen-bonding potential. MD simulations (GROMACS) assess stability in lipid bilayers, critical for bioavailability studies. QSAR models require curated datasets of analogous isochroman derivatives to ensure predictive accuracy .

Data Interpretation and Validation

Q. How should researchers address discrepancies between experimental and computational spectral data?

Systematic validation includes:

  • NMR : Compare experimental shifts with DFT-calculated (e.g., B3LYP/6-31G*) chemical shifts using tools like NMRshiftDB.
  • IR : Match carbonyl stretching frequencies (1700–1750 cm⁻¹) with computed vibrational modes.
  • MS/MS : Use software (e.g., MassFrontier) to simulate fragmentation pathways and assign peaks .

Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-chloro-8-hydroxy-3-methyl-1-oxoisochroman-7-carboxylate
Reactant of Route 2
Methyl 5-chloro-8-hydroxy-3-methyl-1-oxoisochroman-7-carboxylate

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